2-Mercaptobutyric acid
Overview
Description
It is a thiol-containing compound, characterized by the presence of a butyric acid chain with a thiol group (–SH) attached to the second carbon atom.
Mechanism of Action
Target of Action
2-Mercaptobutyric acid, also known as alpha-ketobutyric acid, is involved in the metabolism of many amino acids . It plays a significant role in the metabolism of glycine, cysteine, methionine, valine, leucine, serine, threonine, and isoleucine . It also plays a role in propanoate metabolism and C-5 branched dibasic acid metabolism .
Mode of Action
It is known to interfere with nucleic acid synthesis by inhibiting purine metabolism . It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) .
Biochemical Pathways
Pharmacokinetics
It is known that the thiolation of xanthan gum (xgm) using mercaptobutyric acid enhances its bioavailability
Result of Action
It is known to have an impact on the metabolism of several amino acids and plays a role in bacterial communication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the use of branched mercapto acids with one methyl side group was found to be superior to linear mercapto acids in obtaining quantum dots with narrow size distribution, strong fluorescence, and good long-term solution stability .
Biochemical Analysis
Biochemical Properties
2-Mercaptobutyric acid is involved in several biochemical reactions due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property allows it to interact with enzymes, proteins, and other biomolecules. For instance, this compound can act as a reducing agent, breaking disulfide bonds in proteins and altering their structure and function. It also interacts with enzymes such as glutathione reductase, which plays a crucial role in maintaining the redox state of cells .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the activity of transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form and break disulfide bonds. This property allows it to modulate the activity of enzymes and proteins by altering their redox state. For instance, this compound can inhibit or activate enzymes by reducing or oxidizing their thiol groups. Additionally, it can influence gene expression by modifying the redox state of transcription factors, thereby affecting their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and modulating metabolic pathways. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage in determining the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfur metabolism and redox regulation. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are essential for maintaining cellular redox balance. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to different cellular compartments, where it can exert its biochemical effects. For example, this compound can be transported into mitochondria, where it influences mitochondrial function and redox balance .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. In these compartments, this compound can modulate the activity of enzymes and proteins, thereby affecting cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Mercaptobutyric acid can be synthesized through several methods. One common approach involves the esterification reaction of pentaerythritol and dibasic acid to obtain polyol under acidic conditions. This is followed by an esterification reaction between polyol and mercapto carboxylic acid to prepare a crude product of the multi-mercapto compound . Another method involves reacting 2-hydroxy-4-mercaptobutyric acid hydrochloride with propylene glycol to obtain 2-methoxy-4-mercaptobutyric acid hydrochloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions, where the reaction conditions are optimized to maximize yield and purity. The use of azeotropic water-carrying agents helps in carrying away water generated during the esterification reaction, thereby improving the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Mercaptobutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form disulfides.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiol group, where reagents like alkyl halides can replace the hydrogen atom of the thiol group with an alkyl group.
Major Products Formed:
Oxidation: Disulfides
Reduction: Corresponding alcohols
Substitution: Alkylated thiol derivatives
Scientific Research Applications
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its thiol group makes it a valuable reagent in thiol-ene reactions and other sulfur-based chemistry.
Biology: In biological research, 2-mercaptobutyric acid is used to study the role of thiol groups in proteins and enzymes. It serves as a model compound for understanding the behavior of thiol-containing biomolecules.
Industry: Industrially, this compound is used in the production of polymers and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
- 3-Mercaptopropionic acid
- 4-Mercaptobutyric acid
- 2-Mercaptoethanol
Comparison: Compared to 3-mercaptopropionic acid and 4-mercaptobutyric acid, 2-mercaptobutyric acid has a unique position of the thiol group, which can influence its reactivity and interaction with other molecules. Unlike 2-mercaptoethanol, which has a hydroxyl group, this compound has a carboxylic acid group, making it more acidic and providing different chemical properties.
Properties
IUPAC Name |
2-sulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPHMAVQAJGVPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468502 | |
Record name | 2-MERCAPTOBUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26473-48-3 | |
Record name | 2-Mercaptobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26473-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-MERCAPTOBUTYRIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-sulfanylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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